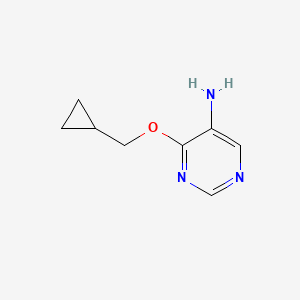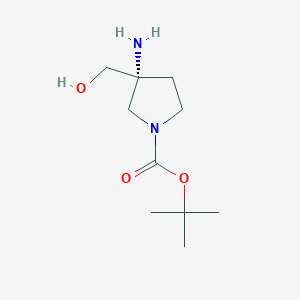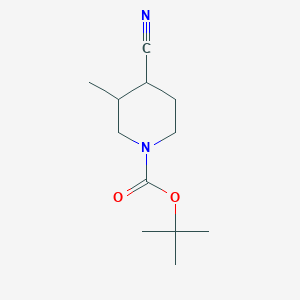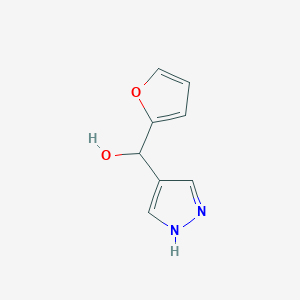![molecular formula C8H8ClN3S B13058665 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H8ClN3S. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the chlorine atom on the thiophene ring.
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine: Another similar compound with a different position of the pyrazole ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C8H8ClN3S |
|---|---|
Molekulargewicht |
213.69 g/mol |
IUPAC-Name |
1-[(5-chlorothiophen-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2 |
InChI-Schlüssel |
FFQPJSIMNJMKSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CN2C=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)


![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)


![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)



